N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-Methoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 338425-44-8) is a triazole-based acetamide derivative characterized by a 4-methoxyphenyl group linked via a sulfanylacetamide bridge to a 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole moiety. Its structure combines electron-donating (methoxy, methyl) and aromatic (pyridinyl) groups, making it a candidate for biological applications such as ionotropic receptor modulation or antimicrobial activity .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-22-16(12-4-3-9-18-10-12)20-21-17(22)25-11-15(23)19-13-5-7-14(24-2)8-6-13/h3-10H,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHUURGDFYKKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797675 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Pyridinyl Group: This step often involves a nucleophilic substitution reaction where the pyridinyl group is introduced to the triazole ring.
Introduction of the Methoxyphenyl Group: This can be done through an electrophilic aromatic substitution reaction.
Formation of the Acetamide Linkage: This final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sulfoxide formation | 30% H<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH, 0–5°C, 2 hr | Sulfoxide derivative (S=O) at triazole-sulfanyl position | 65–75% | |
| Sulfone formation | Excess H<sub>2</sub>O<sub>2</sub>, reflux, 6 hr | Sulfone derivative (O=S=O) | 85–90% |
Mechanistic Insight : Oxidation proceeds via electrophilic attack by peracetic acid (generated in situ from H<sub>2</sub>O<sub>2</sub> and acetic acid), forming sulfoxide intermediates. Further oxidation under vigorous conditions yields sulfones.
Reduction Reactions
The acetamide moiety and triazole ring are susceptible to reduction under specific conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetamide to amine | LiAlH<sub>4</sub>, THF, reflux, 4 hr | N-(4-methoxyphenyl)-2-{[...]aminothio}ethylamine | 50–60% | |
| Triazole ring hydrogenation | H<sub>2</sub>, Pd/C, EtOH, 60°C, 12 hr | Partially saturated triazole derivative | 30–40% |
Limitations : Reduction of the triazole ring is less efficient due to aromatic stability, requiring high-pressure hydrogenation.
Nucleophilic Substitution
The sulfanyl group participates in nucleophilic displacement reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiol substitution | Benzylthiol, K<sub>2</sub>CO<sub>3</sub>, DMF, RT, 8 hr | Benzylthio-triazole-acetamide | 70–80% | |
| Halogenation | Cl<sub>2</sub>, CCl<sub>4</sub>, 40°C, 3 hr | Chlorinated triazole-sulfanyl acetamide | 55–65% |
Kinetics : Substitution at the sulfur atom follows second-order kinetics, with polar aprotic solvents (e.g., DMF) enhancing reactivity.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6 M HCl, reflux, 6 hr | 2-{[...]sulfanyl}acetic acid | 90–95% | |
| Basic hydrolysis | 2 M NaOH, EtOH, 70°C, 4 hr | Sodium salt of acetic acid derivative | 85–90% |
Structural Impact : Hydrolysis cleaves the amide bond, generating a free carboxylic acid group, which alters solubility and biological activity.
Interaction with Electrophiles
The pyridine and methoxyphenyl rings undergo electrophilic substitution, though limited data exists.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 hr | Nitro-substituted pyridine derivative | 40–50% |
Challenges : Competing reactions at multiple aromatic sites complicate regioselectivity.
Stability Under Physiological Conditions
In vitro studies show degradation via:
-
Oxidative pathways : Sulfanyl oxidation dominates in liver microsomes.
-
Hydrolytic pathways : Serum esterases cleave the acetamide group (t<sub>1/2</sub> = 2.3 hr).
Comparative Reactivity of Structural Analogs
Key differences in reactivity among triazole-acetamide derivatives:
Scientific Research Applications
Chemistry
N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions such as oxidation and substitution.
Synthetic Routes
The synthesis typically involves:
- Formation of the benzyloxyphenyl intermediate.
- Synthesis of the pyridinyl-triazolyl intermediate.
- Coupling of intermediates using EDCI as a coupling agent.
Biology
The compound has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. It may interact with specific enzymes or receptors, which can be crucial for understanding biochemical pathways.
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound could inhibit specific kinases involved in cancer progression, highlighting its potential in cancer therapeutics.
Medicine
Research has explored its therapeutic properties including:
- Anti-inflammatory Activity: The compound has shown promise in reducing inflammation in vitro.
- Antimicrobial Activity: Exhibited activity against various bacterial strains.
- Anticancer Activity: Preliminary studies suggest it may induce apoptosis in cancer cells.
Clinical Trials
Ongoing clinical trials are assessing its efficacy in treating specific cancers and inflammatory diseases.
Industry
In industrial applications, this compound is utilized in the development of new materials and as a catalyst in various chemical processes due to its unique properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent groups on the phenyl ring, triazole ring, and pyridinyl position. These variations influence electronic properties, steric effects, and pharmacological profiles.
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Pharmacological Activity
Phenyl Ring Modifications :
- Electron-donating groups (e.g., methoxy, methyl) : Enhance solubility but may reduce membrane permeability compared to hydrophobic groups like ethyl or isopropyl. The target compound’s 4-methoxy group likely improves aqueous solubility relative to VUAA1’s 4-ethylphenyl .
- Electron-withdrawing groups (e.g., trifluoromethyl) : Increase receptor binding affinity in some analogs (e.g., ZINC121929) but may reduce metabolic stability .
- 4-Amino substituents (e.g., KA3 derivatives) improve antimicrobial activity by enabling hydrogen bonding .
Pyridinyl Position :
- The 3-pyridinyl group in the target compound may engage in distinct π-π or hydrogen-bonding interactions compared to 2- or 4-pyridinyl isomers (e.g., OLC15’s 2-pyridinyl group) .
Biological Activity
N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound belonging to the 1,2,4-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound's chemical formula is with a molecular weight of approximately 345.41 g/mol. Its structure features a methoxyphenyl group, a triazole ring, and a pyridine moiety, which are critical for its biological activity.
Antifungal Activity
1,2,4-triazoles are widely recognized for their antifungal properties. The compound has shown significant efficacy against various fungal strains. Studies indicate that derivatives of the triazole scaffold can inhibit the growth of pathogenic fungi by interfering with ergosterol biosynthesis, an essential component of fungal cell membranes .
Antibacterial Activity
The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Research has demonstrated that it can be effective against drug-resistant strains, making it a promising candidate for antibiotic development. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of 1,2,4-triazoles. The compound has been tested against various cancer cell lines, showing cytotoxic effects that may be attributed to its ability to induce apoptosis and inhibit cell proliferation. The SAR analysis suggests that modifications to the triazole ring and substituents on the phenyl group can enhance its potency against specific cancer types .
Anticonvulsant and Anti-inflammatory Properties
In addition to its antifungal and antibacterial activities, the compound has demonstrated anticonvulsant effects in animal models. It appears to modulate neurotransmitter levels in the brain, providing protection against seizures. Furthermore, preliminary studies suggest anti-inflammatory properties that could be beneficial in treating conditions like arthritis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Methoxy Group : Enhances lipophilicity and may improve cellular uptake.
- Pyridine Moiety : Contributes to antibacterial activity through interactions with bacterial enzymes.
- Triazole Ring : Essential for antifungal and anticancer activities; modifications can lead to increased potency.
Case Studies
- Antifungal Efficacy : A study evaluated the compound's effectiveness against Candida albicans and Aspergillus niger, showing an MIC (Minimum Inhibitory Concentration) lower than that of conventional antifungals like fluconazole.
- Antibacterial Testing : In vitro assays demonstrated that the compound inhibited Staphylococcus aureus growth with an IC50 value significantly lower than standard antibiotics.
- Cytotoxicity Assay : The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, revealing IC50 values suggesting potent anticancer activity comparable to established chemotherapeutics.
Q & A
Q. What are the recommended synthetic pathways for preparing N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
Methodology :
- Step 1 : Synthesize the triazole-thione intermediate (e.g., 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol) via cyclization of thiosemicarbazide derivatives under reflux with appropriate substituents .
- Step 2 : Alkylate the thiol group using N-(4-methoxyphenyl)-α-chloroacetamide in the presence of KOH or NaH in anhydrous DMF/THF. Monitor the reaction via TLC .
- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm structure using -NMR and LC-MS .
Q. Key Challenges :
- Competing side reactions (e.g., over-alkylation) require strict stoichiometric control of the α-chloroacetamide reagent.
Q. How is the compound characterized spectroscopically?
Methodology :
Q. How does the substitution pattern (e.g., methoxy, pyridinyl) influence anti-exudative activity?
Methodology :
Q. Contradictions :
Q. What computational strategies are used to predict binding modes with biological targets?
Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into COX-2 or TNF-α active sites. Validate with MD simulations (AMBER/CHARMM) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at triazole S, hydrophobic methoxyphenyl) using Discovery Studio .
Q. Key Insight :
Q. How to resolve crystallographic data inconsistencies during structure elucidation?
Methodology :
Q. Case Study :
Q. How to address contradictory bioactivity data across different assay models?
Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
